1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C9H7ClF3N3. It is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring system and a trifluoroethanamine moiety.
Preparation Methods
The synthesis of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroimidazo[1,2-a]pyridine and trifluoroethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding, providing insights into molecular mechanisms of action.
Mechanism of Action
The mechanism of action of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain kinases or ion channels.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to altered cellular functions.
Comparison with Similar Compounds
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 6-chloroimidazo[1,2-a]pyridine and 2,2,2-trifluoroethanamine share structural similarities.
Properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N3/c10-5-1-2-7-15-6(4-16(7)3-5)8(14)9(11,12)13/h1-4,8H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXDXWOIUJNWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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